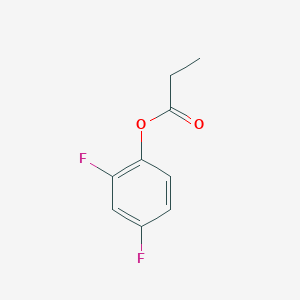

2,4-Difluorophenyl propionate

CAS No.: 924868-79-1

Cat. No.: VC7926559

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 924868-79-1 |

|---|---|

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.15 g/mol |

| IUPAC Name | (2,4-difluorophenyl) propanoate |

| Standard InChI | InChI=1S/C9H8F2O2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 |

| Standard InChI Key | XDQYVCHPHFEEKY-UHFFFAOYSA-N |

| SMILES | CCC(=O)OC1=C(C=C(C=C1)F)F |

| Canonical SMILES | CCC(=O)OC1=C(C=C(C=C1)F)F |

Introduction

Structural and Molecular Characterization

Comparative Analysis with Related Compounds

The structural similarity of 2,4-difluorophenyl propionate to other fluorinated esters underscores its chemical versatility. For instance, ethyl 3-(2,4-difluorophenyl)propanoate () shares the 2,4-difluorophenyl moiety but differs in the ester alkyl chain (ethyl vs. propyl). Such variations influence physicochemical properties such as solubility and volatility. Additionally, 2-(2,4-difluorophenyl)propanoic acid () , the hydrolyzed form of the ester, highlights the compound’s role as a precursor in carboxylation reactions.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2,4-difluorophenyl propionate typically involves esterification of 2,4-difluorophenol with propanoic acid or its derivatives. A two-step approach is commonly employed:

-

Preparation of 2,4-Difluorophenol: Achieved via diazotization and fluorination of 2,4-dinitrophenol or direct electrophilic fluorination of phenol derivatives.

-

Esterification: Reaction of 2,4-difluorophenol with propanoic anhydride or propionyl chloride in the presence of a base (e.g., pyridine) to facilitate nucleophilic acyl substitution .

Alternative methods include transesterification, where a higher alkyl ester of propanoic acid reacts with 2,4-difluorophenol under acid or base catalysis. For example, methyl propionate could serve as a propionyl donor in such reactions.

Industrial-Scale Considerations

Large-scale production requires optimization of reaction conditions to maximize yield and minimize byproducts. Factors such as temperature control (typically 50–80°C), solvent selection (e.g., dichloromethane or toluene), and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid) are critical. Post-synthesis purification often involves fractional distillation or recrystallization from solvents like isopropanol .

Physicochemical Properties

Spectral and Analytical Data

While experimental spectral data for 2,4-difluorophenyl propionate are scarce, analogous compounds provide insights:

-

Mass Spectrometry: The ethyl analog () exhibits a molecular ion peak at 214.08 . For the propyl derivative, a similar pattern is expected, with fragmentation ions corresponding to the loss of the propionyl group ().

-

Nuclear Magnetic Resonance (NMR): The -NMR spectrum of 4-(2,4-difluorophenyl)-4'-nitro-benzophenone reveals aromatic protons as multiplets between δ 7.00–7.68 ppm, while the propionyl methyl group would resonate near δ 1.2–1.5 ppm.

Collision Cross Section and Chromatography

Predicted collision cross sections (CCS) for related ions, such as (139.6 Ų) and (149.9 Ų) , aid in liquid chromatography–mass spectrometry (LC-MS) method development. These values are critical for characterizing the compound’s behavior in analytical separations.

Applications in Pharmaceutical and Organic Chemistry

Role as a Synthetic Intermediate

Environmental and Regulatory Considerations

Regulatory Status

The compound is classified for research and development use only, with commercial applications requiring further toxicological evaluation . Regulatory frameworks such as REACH (EU) and TSCA (US) mandate rigorous safety assessments prior to large-scale manufacturing.

Future Directions and Research Gaps

Despite its synthetic utility, 2,4-difluorophenyl propionate remains understudied. Key areas for future investigation include:

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral fluorinated esters.

-

Biological Activity Screening: Evaluating antimicrobial or anticancer properties in vitro.

-

Green Chemistry Approaches: Exploring solvent-free or microwave-assisted synthesis to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume